molecular formula C19H15N5O2 B5769529 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

Katalognummer B5769529
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: UPDHHXUNXOCMQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in various studies. For instance, a series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized, and evaluated against leukemia cell lines . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This structure is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound has been found to have significant potential in cancer treatment . It acts as a CDK2 inhibitor, which is a target for cancer treatment that selectively targets tumor cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Antitumor Activity

The compound has been found to possess antitumor activity . It has been reported to inhibit the growth of various tumor cell lines .

Antileukemia Activity

The compound has also been found to possess antileukemia activity . This makes it a potential candidate for the development of new leukemia treatments .

Antiviral Activity

The compound has been reported to encompass pharmacological potential as an antiviral . This suggests its potential use in the development of new antiviral drugs .

Antimicrobial Activity

The compound has been reported to have antimicrobial properties . This suggests its potential use in the development of new antimicrobial drugs .

Treatment of Parkinson’s Disease

The compound has been reported to have potential in the treatment of Parkinson’s disease . This suggests its potential use in the development of new treatments for Parkinson’s disease .

Treatment of Skin Cancer

The compound has been reported to have potential in the treatment of skin cancer cell lines (G-361) . This suggests its potential use in the development of new treatments for skin cancer .

Treatment of CNS Cancer

The compound has been reported to have potential in the treatment of CNS cancer (SF-268) . This suggests its potential use in the development of new treatments for CNS cancer .

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its potential therapeutic applications. For instance, it has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . Additionally, its potential as a CDK2 inhibitor suggests it could be further explored as a cancer treatment .

Eigenschaften

IUPAC Name

4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(26)14-6-8-15(9-7-14)23-17-16-10-22-24(18(16)21-12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDHHXUNXOCMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331199
Record name 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

CAS RN

333324-92-8
Record name 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.